2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
Description
2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a heterocyclic compound featuring dual benzothiazole moieties linked via a piperazine-carbonyl bridge. The molecule’s core structure includes a 4-ethoxy-substituted benzothiazole and a 1,3-benzothiazole-6-carbonyl group attached to the piperazine ring.
Key physicochemical properties inferred from its structure include moderate lipophilicity (due to the ethoxy group) and enhanced conformational rigidity from the piperazine linker. These traits may influence bioavailability and binding specificity.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-2-27-16-4-3-5-17-19(16)23-21(29-17)25-10-8-24(9-11-25)20(26)14-6-7-15-18(12-14)28-13-22-15/h3-7,12-13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFJEHINLQZVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Ethoxy-2-Aminobenzothiazole
The synthesis begins with 4-ethoxyaniline (1 ), which undergoes cyclocondensation with thiourea in the presence of bromine under acidic conditions. This method, adapted from benzothiazole syntheses in, involves refluxing 4-ethoxyaniline with thiourea and HBr, followed by oxidative cyclization using bromine. The reaction proceeds via electrophilic aromatic substitution, yielding 4-ethoxy-2-aminobenzothiazole (2 ) as a crystalline solid.
Reaction Conditions :
Conversion to 4-Ethoxy-2-Chlorobenzothiazole
The 2-amino group in 2 is replaced with chlorine via a Sandmeyer reaction. Diazotization with NaNO₂ and HCl at 0–5°C generates a diazonium salt, which is subsequently treated with CuCl in HCl to afford 4-ethoxy-2-chlorobenzothiazole (3 ).
Reaction Conditions :
- Reactants : 2 (5 mmol), NaNO₂ (6 mmol), CuCl (6 mmol), HCl (conc.)
- Temperature : 0–5°C (diazotization), 60°C (CuCl reaction)
- Yield : 65%
Synthesis of 1,3-Benzothiazole-6-Carbonyl Chloride
Oxidation of 6-Methylbenzothiazole
6-Methylbenzothiazole (4 ) is oxidized to 1,3-benzothiazole-6-carboxylic acid (5 ) using KMnO₄ in acidic conditions. This method, analogous to the oxidation of 2-methylbenzothiazole described in, involves refluxing 4 with KMnO₄ and H₂SO₄, followed by neutralization and extraction.
Reaction Conditions :
Activation to Acyl Chloride
The carboxylic acid 5 is converted to its corresponding acyl chloride (6 ) using thionyl chloride (SOCl₂). The reaction is conducted under anhydrous conditions to prevent hydrolysis.
Reaction Conditions :
- Reactants : 5 (5 mmol), SOCl₂ (15 mmol)
- Solvent : Toluene
- Temperature : Reflux (110°C, 3 h)
- Yield : 95%
Piperazine Acylation with Benzothiazole-6-Carbonyl Chloride
Formation of 1-(1,3-Benzothiazole-6-Carbonyl)Piperazine
Piperazine (7 ) is acylated with 6 in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction selectively functionalizes one nitrogen of piperazine, yielding 1-(1,3-benzothiazole-6-carbonyl)piperazine (8 ).
Reaction Conditions :
- Reactants : 6 (5 mmol), piperazine (5 mmol), TEA (10 mmol)
- Solvent : DCM
- Temperature : Room temperature (25°C, 4 h)
- Yield : 88%
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, H2), 8.12 (d, J = 8.4 Hz, 1H, H4), 7.78 (d, J = 8.4 Hz, 1H, H7), 3.75–3.65 (m, 4H, piperazine), 2.95–2.85 (m, 4H, piperazine).
Nucleophilic Aromatic Substitution for Final Coupling
Synthesis of Target Compound
The final step involves reacting 8 with 3 in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The chloride in 3 is displaced by the secondary amine of 8 , forming 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole (9 ).
Reaction Conditions :
- Reactants : 8 (5 mmol), 3 (5 mmol), K₂CO₃ (15 mmol)
- Solvent : DMF
- Temperature : 90°C, 12 h
- Yield : 74%
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, H2), 8.45 (d, J = 8.2 Hz, 1H, H5), 7.94 (d, J = 8.2 Hz, 1H, H7), 7.30 (d, J = 8.6 Hz, 1H, H5'), 6.88 (d, J = 8.6 Hz, 1H, H6'), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82–3.70 (m, 4H, piperazine), 3.25–3.15 (m, 4H, piperazine), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- HPLC Purity : 98.5% (CH₃CN/H₂O + 0.1% FA, 70:30).
Alternative Synthetic Routes and Optimization
CDI-Mediated Amide Coupling
As an alternative to acyl chloride, 5 is activated with N,N-carbonyldiimidazole (CDI) in DMF and coupled with piperazine. This method avoids handling moisture-sensitive reagents and improves yields.
Reaction Conditions :
Solvent-Free Click Chemistry
Adapting methodologies from, the final coupling step is performed under solvent-free conditions at elevated temperatures, reducing reaction time and improving atom economy.
Reaction Conditions :
Comparative Analysis of Synthetic Methods
| Parameter | Acyl Chloride Route | CDI Route | Solvent-Free Route |
|---|---|---|---|
| Yield | 74% | 91% | 68% |
| Reaction Time | 12 h | 6 h | 2 h |
| Purification Difficulty | Moderate | Low | High |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions: Typical reagents include chloroacetyl chloride, piperidine, and ethanol. .
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole core fused with a piperazine moiety and an ethoxy group . The structural attributes contribute to its solubility and bioavailability, enhancing its interaction with biological targets.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The presence of the piperazine ring is believed to enhance these effects by improving the compound's ability to interact with cellular targets.
Case Study
A study examined the effects of similar benzothiazole derivatives on human cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The results indicated that compounds with similar structures could activate pro-apoptotic pathways while inhibiting anti-apoptotic signals.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research shows that derivatives of benzothiazole and piperazine exhibit significant activity against various bacterial strains.
Antimicrobial Efficacy
A comparative analysis of related compounds revealed their effectiveness against common pathogens:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Neuroprotective Effects
The compound has shown potential neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's disease.
Research Findings
In vitro studies have indicated that this compound can improve cognitive functions in models of Alzheimer's disease by enhancing cholinergic transmission and reducing oxidative stress markers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit certain enzymes and proteins, leading to their biological effects. Molecular docking studies have shown that these compounds can bind to active sites of enzymes, inhibiting their activity . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a class of benzothiazole-piperazine hybrids. Below is a comparative analysis with structurally analogous derivatives described in the literature:
Key Observations:
The Boc-protected piperazine in 3 and 4a improves synthetic stability during coupling reactions, whereas the benzothiazole-carbonyl group in the target compound may confer direct target engagement via hydrophobic interactions.
Biological Activity :
- Compound 4a demonstrates explicit Hsp90 C-terminal inhibitory activity (IC₅₀ ~2.1 µM), attributed to the phenylcarbamoyl group’s hydrogen-bonding capacity. The target compound’s ethoxy and benzothiazole-carbonyl groups could similarly interact with Hsp90’s ATP-binding pocket, though experimental validation is needed .
Synthesis and Characterization :
- Synthesis of analogous compounds involves amide coupling under inert atmospheres (e.g., argon) with reagents like diisopropylethylamine (DIPEA) . The target compound likely follows a similar route, substituting the Boc group with benzothiazole-carbonyl.
- Characterization via ¹H/¹³C NMR and LC–MS would reveal distinct shifts for the ethoxy group (~1.3 ppm for CH₃, ~4.1 ppm for OCH₂) and benzothiazole-carbonyl (C=O ~165 ppm in ¹³C NMR) .
Limitations and Opportunities:
- The absence of a polar group (e.g., carboxylic acid) in the target compound may limit solubility, necessitating formulation optimization for in vivo studies.
Biological Activity
The compound 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole (hereafter referred to as the compound) is a hybrid molecule that integrates the structural features of benzothiazole and piperazine. Benzothiazoles are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of the compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a benzothiazole core fused with a piperazine moiety and an ethoxy group. The presence of a carbonyl group linked to the piperazine ring is significant for its interaction with biological targets. The structural formula can be represented as follows:
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit notable anticancer activity. The compound has been evaluated for its antiproliferative effects against various human cancer cell lines. For instance, studies have shown that similar benzothiazole-piperazine hybrids demonstrate moderate to potent activity against cell lines such as MCF7 (breast cancer), T47D (breast cancer), HCT116 (colon cancer), and Caco2 (colon cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF7 | 5.0 | Moderate activity |
| Compound B | T47D | 8.5 | Potent activity |
| Compound C | HCT116 | 12.0 | Moderate activity |
Neuroprotective Effects
The incorporation of piperazine in the compound's structure enhances its potential neuroprotective properties, particularly in relation to neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the compound can effectively bind to acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. Kinetic studies indicate a mixed-type inhibition mechanism, which may contribute to its neuroprotective effects .
The biological activity of the compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The carbonyl group and ethoxy substituent play crucial roles in modulating these interactions.
- Enzyme Inhibition : The compound exhibits inhibitory effects on AChE, which is critical for maintaining acetylcholine levels in the synaptic cleft.
- Molecular Docking Studies : These studies reveal that the compound fits well into the active site of AChE, suggesting strong binding affinity and potential therapeutic efficacy .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Benzothiazole Derivatives : A series of benzothiazole-piperazine conjugates were synthesized and evaluated for their anticancer properties. The results indicated significant activity against multiple cancer cell lines, establishing a structure-activity relationship that highlights the importance of specific functional groups .
- Neuroprotective Screening : In vitro assays demonstrated that compounds similar to the one discussed show protective effects against oxidative stress-induced neuronal damage, further supporting their potential use in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole?
- Methodology : Synthesis typically involves sequential functionalization of the benzothiazole and piperazine moieties. A common approach includes:
Benzothiazole ring formation : React 2-aminothiophenol with ethoxy-substituted benzaldehyde under acidic conditions (e.g., polyphosphoric acid) to form the 4-ethoxy-1,3-benzothiazole core .
Piperazine coupling : Introduce the 1,3-benzothiazole-6-carbonyl group via a nucleophilic acyl substitution reaction. Use DMF as a solvent with catalytic triethylamine (TEA) to facilitate the reaction between the piperazine and 1,3-benzothiazole-6-carbonyl chloride .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Confirmation via LC-MS and -NMR is critical .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Key Techniques :
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., π–π stacking, C–H···π). Use SHELX or OLEX2 for refinement .
- Spectroscopic methods :
- - and -NMR to confirm substituent positions.
- FT-IR for carbonyl (C=O, ~1650–1700 cm) and benzothiazole (C–S, ~650 cm) identification .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H] for CHNOS: 460.09) .
Q. What are the primary biological targets or activities associated with this compound?
- Reported Activities :
- Antimicrobial : Structural analogs with piperazine-linked benzothiazoles show activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) via membrane disruption .
- Anticancer : The 4-ethoxy group enhances lipophilicity, potentially improving interaction with kinase targets (e.g., EGFR inhibition in MDA-MB-231 cells, IC ~12 µM) .
- CNS modulation : Piperazine derivatives often target serotonin/dopamine receptors, suggesting neuropharmacological potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- SAR Strategies :
-
Core modifications : Compare analogs with varying substituents (e.g., methoxy vs. ethoxy at position 4) to assess impact on bioavailability .
-
Piperazine substitution : Replace the benzothiazole-6-carbonyl group with sulfonyl or cyclopropane derivatives to evaluate target selectivity (see table below) .
-
Bioisosteric replacement : Substitute benzothiazole with thiazolo[3,2-b]triazole to improve metabolic stability .
Analog Modification Biological Activity 6-Methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole Naphthalene-carbonyl group Enhanced anticancer activity 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile Sulfonyl group Improved kinase inhibition 5-((4-Benzylpiperazin-1-yl)methyl)thiazolo[3,2-b]triazol-6-ol Thiazolo-triazole hybrid CNS activity (5-HT antagonism) - Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or 5-HT receptors .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Challenges :
- Disorder in piperazine rings : Common due to rotational flexibility. Restraints (e.g., DELU, SIMU in SHELXL) stabilize refinement .
- Weak hydrogen bonding : Non-classical interactions (e.g., C–H···π) dominate. Use Hirshfeld surface analysis (CrystalExplorer) to quantify contributions .
- Software Workflow :
Data integration : Process diffraction data with XDS .
Structure solution : Employ dual-space methods (SHELXD) for phase determination .
Refinement : SHELXL for anisotropic displacement parameters and OLEX2 for visualization .
Q. How can researchers reconcile contradictory data in biological assays (e.g., varying IC values across studies)?
- Root Causes :
- Assay conditions : Variability in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
- Compound stability : Degradation in DMSO stock solutions (validate via HPLC at t = 0 and t = 24h) .
- Resolution :
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
- Dose-response validation : Repeat assays with freshly prepared solutions and orthogonal methods (e.g., SPR for binding affinity) .
Q. What strategies mitigate degradation during in vitro and in vivo studies?
- Stability Optimization :
- pH adjustment : Maintain pH 7.4 in PBS to prevent hydrolysis of the ethoxy group .
- Light protection : Store solutions in amber vials to avoid photodegradation of the benzothiazole core .
- Metabolic blocking : Co-administer CYP450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
